Methyl pivalate

Catalog No.
S749555
CAS No.
598-98-1
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl pivalate

CAS Number

598-98-1

Product Name

Methyl pivalate

IUPAC Name

methyl 2,2-dimethylpropanoate

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-6(2,3)5(7)8-4/h1-4H3

InChI Key

CNMFHDIDIMZHKY-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)OC

Synonyms

Methyl pivalate

Canonical SMILES

CC(C)(C)C(=O)OC

Protecting Group Chemistry:

One of the primary uses of methyl pivalate in research is as a protecting group in organic synthesis. Protecting groups are temporary modifications made to functional groups in a molecule to prevent them from reacting undesirably during certain chemical transformations. Methyl pivalate can be used to protect amine groups (NH2) by forming a reversible bond with them. This temporary "masking" allows the chemist to modify other parts of the molecule without affecting the amine group. Once the desired modifications are complete, the methyl pivalate protecting group can be easily removed under mild conditions, revealing the original amine functionality.

Here's an example of how methyl pivalate is used as a protecting group in the synthesis of a complex molecule:

Prodrug Development:

Another area where methyl pivalate finds application in research is in the development of prodrugs. Prodrugs are inactive compounds that are designed to be converted into their active forms after they are administered to a patient. This conversion often occurs through biological processes within the body. Methyl pivalate can be attached to a drug molecule to create a prodrug. This can be beneficial for several reasons, such as improving the drug's solubility, masking its taste or odor, or delaying its release until it reaches the desired site of action in the body.

An example of a prodrug utilizing methyl pivalate is sulbactam pivoxil, an antibiotic medication:

Methyl pivalate is an organic compound with the chemical formula C6H12O2\text{C}_6\text{H}_{12}\text{O}_2 or CH3O2C(C(CH3)3)\text{CH}_3\text{O}_2\text{C}(\text{C}(\text{CH}_3)_3). It is a colorless liquid that serves as the methyl ester of pivalic acid. This compound is notable for its resistance to hydrolysis, making it stable under various conditions. Hydrolysis can be induced using a solution of trimethylsilyl iodide in hot acetonitrile, followed by an aqueous workup .

, particularly involving oxidation and hydrolysis.

  • Oxidation: The compound can react with hydroxyl radicals in the atmosphere, leading to the formation of acetone and other products. In laboratory studies, it has been shown that hydroxyl radical-initiated oxidation yields acetone at a rate of approximately 51% .
  • Hydrolysis: While generally resistant to hydrolysis, conditions involving strong acids or specific reagents can convert it back to pivalic acid and methanol .

Several methods exist for synthesizing methyl pivalate:

  • Esterification: The most common method involves the reaction of pivalic acid with methanol in the presence of an acid catalyst. This process typically requires refluxing the mixture for several hours.
  • Transesterification: Methyl pivalate can also be synthesized by transesterifying other esters with pivalic acid under suitable conditions.
  • Reactions with Organolithium Reagents: Specific reactions involving organolithium compounds, such as triphenylsilyllithium, have been explored to produce modified derivatives of methyl pivalate .

Methyl pivalate finds applications in various fields:

  • Solvent: It is used as a solvent in organic synthesis due to its favorable properties.
  • Chemical Intermediate: The compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Green Chemistry: Methyl pivalate is being studied as a "green" solvent alternative due to its lower environmental impact compared to traditional solvents .

Research into the interactions of methyl pivalate primarily focuses on its atmospheric degradation mechanisms and its reactivity with various radicals. Studies have shown that it reacts with hydroxyl radicals, leading to significant atmospheric oxidation processes . Additionally, its interactions with other chemical species can influence its stability and reactivity under different environmental conditions.

Methyl pivalate shares structural similarities with several other esters and organic compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
Methyl acetateC3H6O2\text{C}_3\text{H}_6\text{O}_2Simple ester; more volatile than methyl pivalate
Ethyl pivalateC7H14O2\text{C}_7\text{H}_{14}\text{O}_2Ethyl ester of pivalic acid; higher boiling point
Methyl butyrateC5H10O2\text{C}_5\text{H}_{10}\text{O}_2Derived from butyric acid; different chain length
Methyl propionateC4H8O2\text{C}_4\text{H}_{8}\text{O}_2Derived from propionic acid; shorter carbon chain

Methyl pivalate is unique due to its branched structure from the pivalic acid moiety, which contributes to its stability and resistance to hydrolysis compared to linear esters like methyl acetate or butyrate.

XLogP3

1.8

Boiling Point

101.1 °C

LogP

1.83 (LogP)

UNII

BFX9W386OX

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (98.18%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (25.45%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

598-98-1

Wikipedia

Methyl pivalate

General Manufacturing Information

Propanoic acid, 2,2-dimethyl-, methyl ester: ACTIVE

Dates

Modify: 2023-08-15

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